B1193799 ZEN-3694

ZEN-3694

Cat. No. B1193799
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Scientific Research Applications

ZEN-3694 in Oncology Research

ZEN-3694 is a novel BET bromodomain inhibitor with significant efficacy in treating various solid tumor and hematological malignancies. This orally bioavailable small molecule has shown promising results in inhibiting proliferation and MYC mRNA expression in different cancer cell lines. Studies have demonstrated its strong activity against solid tumors and hematological malignancies, with sub-micromolar potency, making it a potential therapeutic agent in oncology. It has been found to work effectively alone or in combination with standard of care and targeted therapies across a range of malignancies, including breast, prostate, lung, melanoma, AML, and DLBCL (Attwell et al., 2015).

ZEN-3694 in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib/IIa study of ZEN-3694 combined with enzalutamide was conducted in patients with metastatic castration-resistant prostate cancer (mCRPC). The study reported acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors (ASI). Lower androgen receptor (AR) transcriptional activity in baseline tumor biopsies was associated with longer radiographic progression-free survival, suggesting ZEN-3694 as a potential treatment option in mCRPC, especially for patients displaying low AR transcriptional activity (Aggarwal et al., 2020).

Potential in Combining with Immunotherapies

ZEN-3694 targets several pathways that suppress anti-tumor immune responses, making it a potential candidate for combination with immunotherapies. It downregulates checkpoints like B7H3 and PD-L1, upregulates MICA antigens, and affects the differentiation and function of Regulatory T cells (Tregs). Additionally, ZEN-3694 inhibits suppressive cytokines/chemokines like IL-10 and CCL2, suggesting its potential in overcoming resistance to PD1 therapy and synergizing with various cancer immunotherapies (Attwell et al., 2016).

Use in Breast Cancer Research

In ER-positive breast cancer, ZEN-3694 combined with CDK4/6 inhibitors showed potential in reversing acquired resistance to CDK4/6 inhibitors. It exhibited potent inhibition of proliferation and induced apoptosis in resistant cell lines, suggesting its therapeutic potential in advanced ER+ breast cancer resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Modulating Treatment with AI Platforms

An interesting application of ZEN-3694 was demonstrated in a study where the CURATE.AI platform was used to guide the dosing of ZEN-3694 and enzalutamide in metastatic castration-resistant prostate cancer. The platform enabled the identification of significant dose adjustments, improving both treatment efficacy and tolerance (Pantuck et al., 2018).

Targeting Mechanisms of Resistance to Endocrine Therapies

ZEN-3694, in combination with BET inhibitors, targets several mechanisms of resistance to endocrine therapies in ER+ breast cancers. It showed activity in models of resistance to tamoxifen, fulvestrant, and CDK4/6 inhibitors, regulating transcriptional programs linked to resistance and highlighting its potential as a novel therapeutic strategy in treating resistant ER+ breast cancer (Kharenko et al., 2018).

properties

Product Name

ZEN-3694

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.